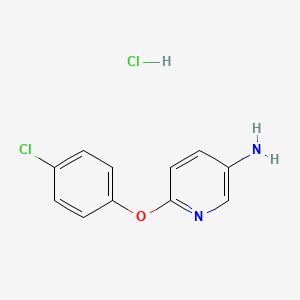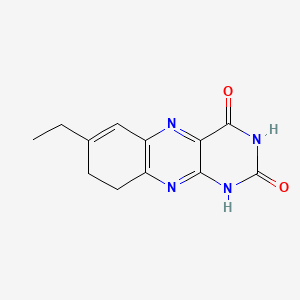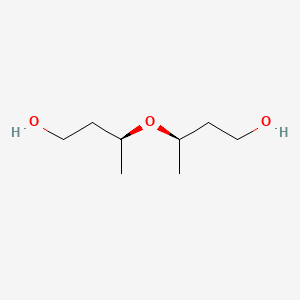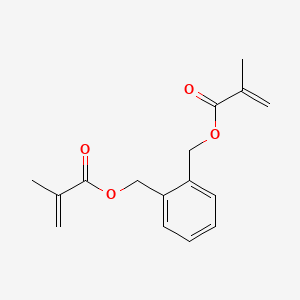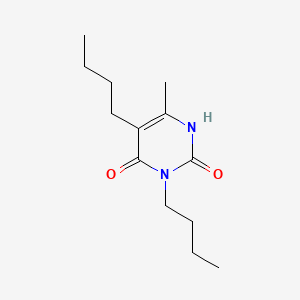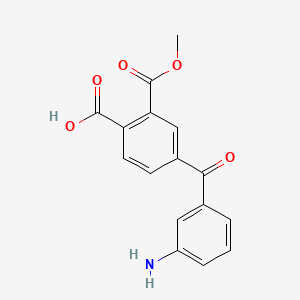
Zinc o-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc o-toluate can be synthesized through the reaction of zinc oxide or zinc acetate with o-toluic acid (2-methylbenzoic acid) in an organic solvent such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps such as recrystallization or filtration to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Zinc o-toluate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert this compound to other zinc-containing compounds, depending on the reducing agents used.
Substitution: The o-toluate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines in organic solvents.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Reduced zinc complexes and organic by-products.
Substitution: New zinc coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Zinc o-toluate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organozinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of zinc o-toluate involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Zinc acetate: Another zinc coordination complex with acetate ligands.
Zinc benzoate: Similar structure but with benzoate ligands instead of o-toluate.
Zinc oxide: A simple inorganic compound of zinc with different properties and applications.
Uniqueness
Zinc o-toluate is unique due to the presence of the o-toluate ligands, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity and make it suitable for particular applications that other zinc compounds may not be able to fulfill.
Propiedades
Número CAS |
28716-15-6 |
|---|---|
Fórmula molecular |
C16H14O4Zn |
Peso molecular |
335.7 g/mol |
Nombre IUPAC |
zinc;2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
Clave InChI |
YYZBTDSWNXMQSM-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


